molecular formula C8H13NO4 B7896830 (R)-1,4-dioxa-8-azaspiro[4.5]Decane-7-carboxylic acid

(R)-1,4-dioxa-8-azaspiro[4.5]Decane-7-carboxylic acid

Cat. No.: B7896830
M. Wt: 187.19 g/mol
InChI Key: JFVFMIFGJMPRCL-ZCFIWIBFSA-N
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Description

®-1,4-dioxa-8-azaspiro[45]Decane-7-carboxylic acid is a spiro compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,4-dioxa-8-azaspiro[4.5]Decane-7-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea under controlled conditions. The reaction typically occurs at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired spiro compound .

Industrial Production Methods

For industrial production, the synthesis method must be scalable and cost-effective. The method involving 1,1-pentamethylene oxalic acid and urea is particularly suitable for industrial applications due to its simplicity and high yield. The reaction can be conducted in large reactors with efficient stirring and temperature control to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

®-1,4-dioxa-8-azaspiro[4.5]Decane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The spiro compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives of the spiro compound.

Scientific Research Applications

Chemistry

In chemistry, ®-1,4-dioxa-8-azaspiro[45]Decane-7-carboxylic acid is used as a building block for synthesizing more complex molecules

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its spiro structure can mimic certain biological molecules, making it useful for probing biochemical pathways.

Medicine

In medicinal chemistry, ®-1,4-dioxa-8-azaspiro[4.5]Decane-7-carboxylic acid is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes, including polymer synthesis and surface modification.

Mechanism of Action

The mechanism of action of ®-1,4-dioxa-8-azaspiro[4.5]Decane-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1,4-dioxa-8-azaspiro[4.5]Decane-7-carboxylic acid is unique due to its specific combination of oxygen and nitrogen atoms within the spiro ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(7R)-1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c10-7(11)6-5-8(1-2-9-6)12-3-4-13-8/h6,9H,1-5H2,(H,10,11)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVFMIFGJMPRCL-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC12OCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CC12OCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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